Introduction: The Critical Role of L-Histidine and its Dihydrochloride Salt
Introduction: The Critical Role of L-Histidine and its Dihydrochloride Salt
An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Dihydrochloride
L-Histidine is a proteinogenic α-amino acid featuring a unique imidazole side chain. This side chain's pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[1][2] This property makes histidine residues vital components in the active sites of numerous enzymes and proteins, where they participate directly in catalytic mechanisms and proton transport.[1][2][3] In the realm of pharmaceutical and biopharmaceutical development, L-Histidine and its salt forms are indispensable. They are widely used as buffering agents in biologic formulations to stabilize therapeutic proteins like monoclonal antibodies (mAbs), as metal ion chelators, and as components in cell culture media and intravenous nutrition solutions.[4][5][6][7]
The dihydrochloride salt of L-Histidine (L-Histidine·2HCl) is a highly water-soluble, crystalline form that provides enhanced stability and ease of handling compared to the free base.[4] This guide offers a comprehensive exploration of the core physicochemical properties of L-Histidine Dihydrochloride, providing researchers, scientists, and drug development professionals with the technical data and field-proven methodologies essential for its effective application.
Molecular Structure and Identity
L-Histidine Dihydrochloride is the salt formed by the protonation of all three basic centers of the L-histidine molecule: the α-amino group, and both nitrogen atoms of the imidazole ring. This fully protonated state is stabilized by two chloride counter-ions.
Chemical Structure Visualization
The structure of the L-Histidine Dihydrochloride cation is depicted below, highlighting the key functional groups.
Caption: Structure of the L-Histidine Dihydrochloride Cation.
Key Chemical Identifiers
A summary of essential identification and structural data is provided below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | [8] |
| Molecular Formula | C₆H₁₁Cl₂N₃O₂ | [8] |
| Molecular Weight | 228.07 g/mol | [8] |
| CAS Number | 6027-02-7 | [8] |
| Canonical SMILES | C1=C(NC=N1)CN.Cl.Cl | [8] |
| InChIKey | XEJCDBUNISUVGZ-XRIGFGBMSA-N | [8] |
Physical and Chemical Properties
The physical properties of L-Histidine Dihydrochloride are critical for its handling, storage, and application in formulations.
| Property | Value / Description | Source(s) |
| Appearance | White powder or crystals | [9] |
| Melting Point | 240-245 °C (with decomposition) | [9] |
| Solubility | Soluble in water and saline solutions. | [9][10] |
| Storage Temperature | Room Temperature, in an inert atmosphere. | [9] |
Acidity and Buffering Capacity
The defining feature of histidine is the ionizable imidazole side chain. The pKa values dictate the protonation state of the molecule at a given pH and are fundamental to its function as a buffer.
pKa Values
L-Histidine has three ionizable groups. The approximate pKa values are crucial for predicting its charge and buffering regions.
| Ionizable Group | pKa Value | Source(s) |
| α-carboxyl (-COOH) | ~1.82 | [2] |
| Imidazole Side Chain | ~6.0 | [1][2] |
| α-amino (-NH₃⁺) | ~9.17 | [2] |
Causality Insight: The imidazole side chain's pKa of ~6.0 is exceptionally useful in biopharmaceutical formulations.[1][11] It allows histidine to provide significant buffering capacity in the weakly acidic to neutral pH range (pH 5.5-7.4), which is the range where many therapeutic proteins exhibit maximum stability.[5]
Protonation States vs. pH
The charge of the histidine molecule changes as the pH of the solution is altered, transitioning through its pKa values.
Caption: Predominant charge states of Histidine across a pH range.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a robust method for empirically verifying the pKa values of L-Histidine Dihydrochloride.
Objective: To determine the acid dissociation constants (pKa) of L-Histidine Dihydrochloride by titrating a solution with a strong base (NaOH) and monitoring the pH change.
Materials:
-
L-Histidine Dihydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Methodology:
-
Solution Preparation: Accurately weigh approximately 0.228 g of L-Histidine Dihydrochloride (to make a ~0.01 M solution) and dissolve it in 100 mL of CO₂-free deionized water in the beaker.
-
System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Reading: Record the initial pH of the L-Histidine Dihydrochloride solution.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration until the pH reaches approximately 11-12. Reduce the increment size significantly when approaching the equivalence points (regions of rapid pH change) to obtain a detailed curve.
-
Data Analysis:
-
Plot the recorded pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points (steepest parts of the curve).
-
The pKa values are determined at the midpoints of the buffering regions (the flattest parts of the curve). The pH at the half-equivalence point is equal to the pKa. For histidine, you will identify pKa₂ (~6.0) and pKa₃ (~9.17). pKa₁ is too acidic to be accurately determined with this method, as the initial pH will already be past this point.
-
Spectroscopic Properties
Spectroscopic analysis is fundamental for identity confirmation and quantitative analysis.
UV-Vis Spectroscopy
The imidazole ring of histidine absorbs light in the low UV region.[12]
-
Absorption Maximum (λmax): ~210 nm.[12]
-
Application Insight: While the absorbance at 280 nm is negligible, making it "transparent" in typical protein quantification assays, its degradant, urocanic acid, strongly absorbs at 280 nm.[11][13][14] Monitoring this wavelength by SEC can be an indicator of formulation buffer degradation.[13][14] HPLC methods for histidine analysis often use detection wavelengths around 200-210 nm for maximal sensitivity.[12][15][16]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and confirming the structure of L-Histidine Dihydrochloride. The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the ammonium and imidazolium groups, and the C=O stretch of the carboxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the protons on the imidazole ring are particularly sensitive to the pH and protonation state, making NMR a valuable technique for studying histidine's role in protein active sites and its behavior in solution.[3]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and concentration of L-Histidine Dihydrochloride.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for the separation and analysis of L-Histidine Dihydrochloride.
Objective: To assess the purity of an L-Histidine Dihydrochloride sample and separate it from potential impurities like other amino acids or degradants.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Reverse-Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
L-Histidine Dihydrochloride sample
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid
Workflow Diagram:
Caption: General workflow for HPLC analysis of L-Histidine Dihydrochloride.
Methodology:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Degas both solutions by sonication or vacuum filtration.
-
Sample Preparation: Accurately prepare a sample solution of L-Histidine Dihydrochloride in Mobile Phase A to a known concentration (e.g., 1 mg/mL).[17] Filter the sample through a 0.45 µm syringe filter if particulate matter is present.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Stability and Degradation
While generally stable, L-Histidine can degrade under certain conditions, particularly in solution.
-
Primary Degradant: The most common degradation pathway involves the enzymatic (via microbial contamination) or photo-chemical conversion to urocanic acid through the elimination of the α-amino group.[13][14]
-
Impact: The formation of urocanic acid is problematic in biopharmaceutical formulations as it is a chromophore that absorbs strongly at 280 nm, which can interfere with protein concentration measurements by UV absorbance and indicate a loss of buffer integrity.[13][14]
-
Mitigation: The degradation can be influenced by the presence of certain metal ions and minimized by the inclusion of chelating agents or other amino acids like alanine or cysteine.[13][14] Proper sterile handling and protection from light are critical for preventing degradation in stock solutions.
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ResearchGate. (n.d.). Molecular structures of histidine hydrochloride monohydrate (hist).... Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, February 6). Detailed explanation of titration curve of histidine [Video]. YouTube. Retrieved from [Link]
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Fuglestad, B., et al. (2013). Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry. Biochemistry, 52(38), 6563-6572. Retrieved from [Link]
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Peng, C. S., et al. (2013). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B, 117(49), 15358-15368. Retrieved from [Link]
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